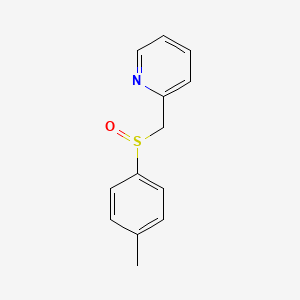
(R)-2-((p-Tolylsulfinyl)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((p-Tolylsulfinyl)methyl)pyridine is a chiral sulfoxide compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a (p-tolylsulfinyl)methyl group, where the sulfoxide moiety introduces chirality, making it an important molecule in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((p-Tolylsulfinyl)methyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring and the p-tolylsulfinyl group.
Formation of the Sulfoxide: The sulfoxide group is introduced via oxidation of the corresponding sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Chiral Resolution: The chiral resolution of the racemic mixture can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production methods for ®-2-((p-Tolylsulfinyl)methyl)pyridine may involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
®-2-((p-Tolylsulfinyl)methyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to the corresponding sulfone using strong oxidizing agents.
Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((p-Tolylsulfinyl)methyl)pyridine is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its chiral nature.
Medicine
In medicinal chemistry, ®-2-((p-Tolylsulfinyl)methyl)pyridine derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is utilized in the synthesis of fine chemicals and pharmaceuticals, where chiral purity is crucial.
Mechanism of Action
The mechanism of action of ®-2-((p-Tolylsulfinyl)methyl)pyridine involves its interaction with molecular targets through its chiral sulfoxide group. This interaction can influence the stereochemistry of reactions and the binding affinity to biological targets, thereby modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((p-Tolylsulfinyl)methyl)pyridine: The enantiomer of the compound, differing in the spatial arrangement of the sulfoxide group.
2-((p-Tolylthio)methyl)pyridine: The corresponding sulfide, lacking the sulfoxide group.
2-((p-Tolylsulfonyl)methyl)pyridine: The corresponding sulfone, where the sulfoxide is fully oxidized.
Uniqueness
®-2-((p-Tolylsulfinyl)methyl)pyridine is unique due to its chiral sulfoxide group, which imparts distinct stereochemical properties and reactivity compared to its sulfide and sulfone analogs. This makes it particularly valuable in asymmetric synthesis and catalysis.
Properties
Molecular Formula |
C13H13NOS |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfinylmethyl]pyridine |
InChI |
InChI=1S/C13H13NOS/c1-11-5-7-13(8-6-11)16(15)10-12-4-2-3-9-14-12/h2-9H,10H2,1H3 |
InChI Key |
FLMKPKKHAAJSED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B](/img/structure/B12304560.png)
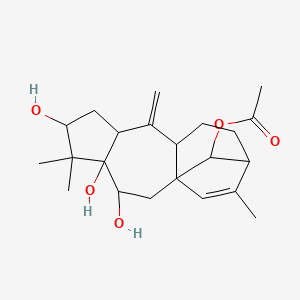
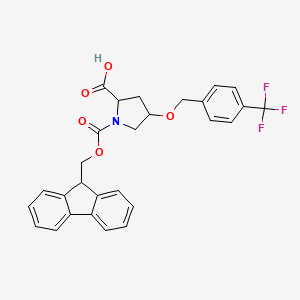
![cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro [4.5]dec-3-en-4-yl beta-D-glucopyranoside](/img/structure/B12304577.png)
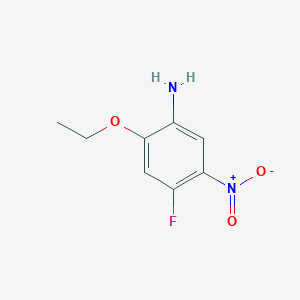
![1,13-Dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B12304585.png)
![5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde](/img/structure/B12304591.png)
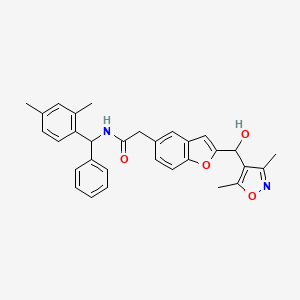
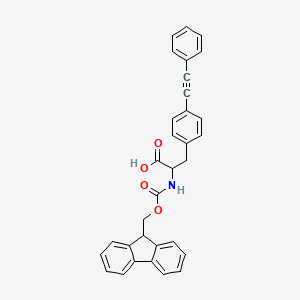
![17-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12304621.png)
![rac-[(1R,5R)-6,6-dimethoxybicyclo[3.2.0]heptan-3-yl]methanol](/img/structure/B12304622.png)
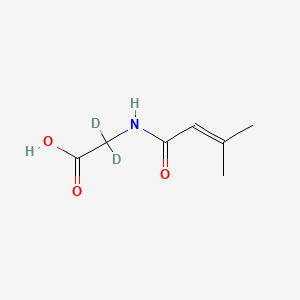
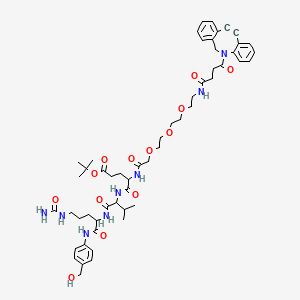
![[6-[4-(dimethylamino)-5-hydroxy-6-[[(14Z)-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-7-propanoyloxy-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12304639.png)
